N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide
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Description
This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities. The thiazolo[3,2-a]pyrimidine core is found in various biologically active natural products and pharmaceuticals.
Scientific Research Applications
Anticancer Potential
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide, due to its structural similarity with compounds investigated for their anticancer properties, may exhibit potential in cancer treatment. A related compound, AZD4877, a kinesin spindle protein inhibitor, has shown significant in vivo efficacy and has been selected for clinical development as a treatment for cancer, indicating the therapeutic relevance of this chemical class in oncology research (Theoclitou et al., 2011).
Antioxidant Properties
Compounds structurally related to this compound have shown promising antioxidant activities. For instance, derivatives of thieno[2,3‐d]pyrimidines have exhibited high inhibition of Hep-G2 cell growth, suggesting potential antioxidant benefits that could be explored for therapeutic applications (Aly et al., 2010).
Antimicrobial Activity
Several related compounds have been synthesized and demonstrated significant antimicrobial activity. For example, benzothiazole pyrimidine derivatives were screened for in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, showing the potential for this compound to serve as a basis for developing new antimicrobial agents (Maddila et al., 2016).
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)13(16(22)20(9)17)19-15(21)11-6-5-7-12(23-3)14(11)24-4/h5-8H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYRXUAOEDNLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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